(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid
Overview
Description
“(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid” is a chemical compound that can be used as a reactant/reagent in the preparation of substituted phenylalanine derivatives . These derivatives can act as factor XI modulators for treating thrombotic and thromboembolic diseases .
Chemical Reactions Analysis
This compound can be used as a reactant/reagent in the preparation of substituted phenylalanine derivatives . These derivatives can act as factor XI modulators, which are used for treating thrombotic and thromboembolic diseases .Scientific Research Applications
Synthesis and Organic Chemistry Applications
- (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid serves as an important intermediate in organic synthesis. It's utilized in Suzuki aryl-coupling reactions for synthesizing olefins, styrenes, and biphenyl derivatives, which are applied in the synthesis of various natural products and organic materials. The synthesis process involves a two-step reaction using organic lithium reagents and yields a total of 75.5% (Sun Hai-xia et al., 2015).
Fluorescence Studies and Sensing Applications
- Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been studied for their fluorescence quenching properties in alcohols. This property is leveraged in fluorescence measurements, particularly in understanding the effects of different solutes and their conformations in the ground state (H. S. Geethanjali et al., 2015).
Analytical Chemistry and Detection Techniques
- A novel pH-responsive fluorescence probe based on (4-morpholinomythyl) boronic acid has been developed for detecting trace levels of organophosphorus pesticides in fruit juices. This fluorescence assay demonstrated high sensitivity and specificity, making it a useful tool in food safety and environmental monitoring (Qiaowei Zhao et al., 2021).
Medical and Biological Research
- Research on boronic acid derivatives has shown potential in medical and biological fields due to their ability to bind nucleophilic species and convert arylboronates into phenols. These properties have been utilized in developing various boronic acid and boronate-based fluorescent chemosensors for detecting biologically relevant species such as carbohydrates, dopamine, and fluorides (Zhiqian Guo et al., 2012).
Safety and Hazards
Mechanism of Action
Mode of Action
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid is a type of boronic acid, which are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The reaction is facilitated by a palladium catalyst, which undergoes oxidative addition with the electrophilic group and transmetalation with the boronic acid .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction in which it participates is typically performed under mild conditions and is tolerant of various functional groups . Additionally, the stability of boronic acids can be affected by factors such as pH and temperature .
Properties
IUPAC Name |
(2-fluoro-4-methyl-5-morpholin-4-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO5S/c1-8-6-10(13)9(12(15)16)7-11(8)20(17,18)14-2-4-19-5-3-14/h6-7,15-16H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAHYSVEYASQQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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